molecular formula C12H9ClO3 B1470988 Methyl 2-chloro-4-(furan-2-YL)benzoate CAS No. 1414029-18-7

Methyl 2-chloro-4-(furan-2-YL)benzoate

Cat. No. B1470988
CAS RN: 1414029-18-7
M. Wt: 236.65 g/mol
InChI Key: QVPUCWHMEKRYQN-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-(furan-2-yl)benzoate” is a chemical compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 . It is also known as "Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)Cl . The InChI string representation is: InChI=1S/C12H9ClO3/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that reactions at the benzylic position are common in synthesis problems .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diels–Alder and Dehydration Reactions : A study by Mahmoud et al. (2015) demonstrates the synthesis of benzoic acid from biomass-derived furan and methyl acrylate through Diels–Alder and dehydration reactions. This process showcases a potential pathway for converting renewable resources into valuable chemical precursors with high efficiency and minimal side reactions (Mahmoud et al., 2015).

  • Oxidative Cleavage of Furan-Ring : Inukai et al. (1982) explored the oxidative cleavage of furan derivatives to yield benzoate and acetate esters, providing insight into the reactivity and potential applications of furan compounds in organic synthesis (Inukai et al., 1982).

Spectroscopic Studies and Materials Science

  • Solvatochromic Shift Method : Evale et al. (2009) investigated the dipole moments of biologically active coumarin derivatives, including furan-containing compounds, using the solvatochromic shift method. This study contributes to understanding the electronic properties of furan derivatives in various solvents (Evale et al., 2009).

Pharmacological Applications

  • Antinociceptive and Anti-inflammatory Properties : Research by Selvam et al. (2012) on thiazolopyrimidine derivatives containing furan showed significant antinociceptive and anti-inflammatory activities. This suggests potential pharmacological applications of furan derivatives, although the focus of this summary is not on drug use or side effects (Selvam et al., 2012).

Analytical Chemistry and Sensor Development

  • Selective and Colorimetric Fluoride Chemosensors : Ma et al. (2013) reported on the development of novel anion sensors based on furan derivatives, demonstrating their utility in selectively sensing fluoride ions through colorimetric changes. This highlights the role of furan compounds in creating sensitive and selective chemical sensors (Ma et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : A study by Khaled (2010) showed that furan derivatives, such as methyl 2-furoate, exhibit excellent corrosion inhibition properties for mild steel in an acidic medium. This application is crucial for extending the lifespan of metal structures and components in corrosive environments (Khaled, 2010).

properties

IUPAC Name

methyl 2-chloro-4-(furan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPUCWHMEKRYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223969
Record name Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1414029-18-7
Record name Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414029-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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